Precise Mass Differentiation: +5.03 Da Shift Versus Unlabeled 7-Troc-Paclitaxel for MS-Based Isotopic Discrimination
The target compound possesses a molecular weight of 1034.33 g/mol (C₅₀D₅H₄₇Cl₃NO₁₆), which is +5.03 Da greater than the unlabeled 7-Troc-paclitaxel (MW 1029.30 g/mol, C₅₀H₅₂Cl₃NO₁₆), owing to replacement of five protium atoms by deuterium on the N-benzoyl phenyl ring . This mass increment ensures baseline chromatographic separation from the unlabeled material and eliminates isotopic cross-talk in selected reaction monitoring (SRM) transitions during LC-MS/MS quantification. For context, the commonly used internal standard paclitaxel-d5 (MW 858.94, C₄₇H₄₆D₅NO₁₄) provides a +5 Da shift relative to paclitaxel but carries no Troc protection and is therefore inapplicable to synthetic intermediate monitoring .
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | MW 1034.33 g/mol; C₅₀D₅H₄₇Cl₃NO₁₆; exact monoisotopic mass incorporates 5 × ²H (+5.03 Da vs. unlabeled) |
| Comparator Or Baseline | Unlabeled 7-Troc-paclitaxel (MW 1029.30; C₅₀H₅₂Cl₃NO₁₆; CAS 114915-17-2). Paclitaxel-d5 (MW 858.94; CAS 1129540-33-5) as class alternative. |
| Quantified Difference | ΔMW = +5.03 Da versus unlabeled 7-Troc-paclitaxel; ΔMW = +175.39 Da versus paclitaxel-d5 (reflecting the additional Troc group and differential deuteration site) |
| Conditions | Mass spectrometry; molecular weight values sourced from vendor Certificates of Analysis, ChemWhat chemical database, and CymitQuimica product specifications |
Why This Matters
A ≥5 Da mass shift is the recognized minimum for eliminating isotopic cross-talk between analyte and internal standard in quantitative LC-MS/MS bioanalysis (per FDA Bioanalytical Method Validation Guidance); this compound satisfies that threshold while retaining the Troc synthetic handle absent in simpler deuterated paclitaxel standards.
